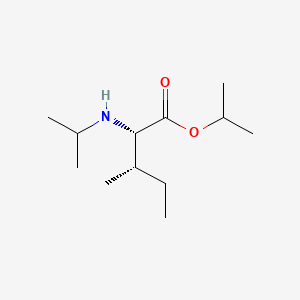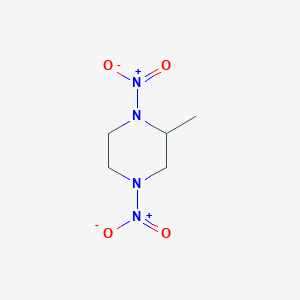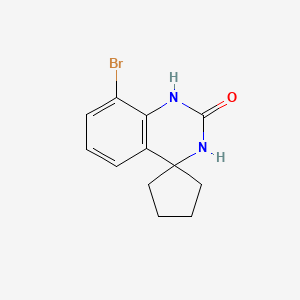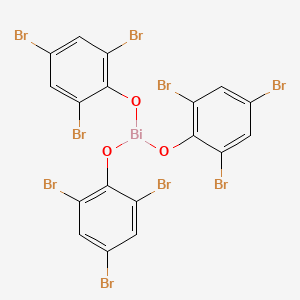
Bismuth 2,4,6-tribromophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth(III) 2,4,6-tribromophenolate is a coordination compound formed by the reaction of bismuth with 2,4,6-tribromophenol. This compound is known for its antimicrobial properties and is used in various medical and industrial applications. The compound’s structure consists of a bismuth ion coordinated to three 2,4,6-tribromophenolate ligands, making it a trivalent bismuth complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bismuth(III) 2,4,6-tribromophenolate can be synthesized by reacting bismuth(III) nitrate with 2,4,6-tribromophenol in an organic solvent such as ethanol. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction is as follows:
Bi(NO3)3+3C6H2Br3OH→Bi(C6H2Br3O)3+3HNO3
Industrial Production Methods
On an industrial scale, the production of Bismuth(III) 2,4,6-tribromophenolate involves the controlled reaction of bismuth trichloride with 2,4,6-tribromophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a large reactor, and the product is purified through multiple stages of filtration and crystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth(III) 2,4,6-tribromophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) compounds under strong oxidizing conditions.
Reduction: It can be reduced to bismuth metal in the presence of strong reducing agents.
Substitution: The phenolate ligands can be substituted with other ligands such as halides or thiolates.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., sodium thiolate) in an appropriate solvent.
Major Products
Oxidation: Bismuth(V) oxide or bismuth(V) halides.
Reduction: Metallic bismuth.
Substitution: Bismuth halides or bismuth thiolates.
Applications De Recherche Scientifique
Bismuth(III) 2,4,6-tribromophenolate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies of antimicrobial activity and as a model compound for studying bismuth coordination chemistry.
Medicine: Utilized in wound dressings for its antimicrobial properties and in the treatment of gastrointestinal disorders.
Industry: Applied in the production of flame retardants and as a wood preservative.
Mécanisme D'action
The antimicrobial activity of Bismuth(III) 2,4,6-tribromophenolate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The bismuth ion interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This compound also generates reactive oxygen species, which further contribute to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bismuth(III) nitrate: Another bismuth compound with antimicrobial properties.
Bismuth(III) subsalicylate: Commonly used in medicine for gastrointestinal disorders.
2,4,6-Tribromophenol: The parent compound used in the synthesis of Bismuth(III) 2,4,6-tribromophenolate.
Uniqueness
Bismuth(III) 2,4,6-tribromophenolate is unique due to its combination of bismuth and 2,4,6-tribromophenol, which enhances its antimicrobial properties. Unlike other bismuth compounds, it has a broader spectrum of activity and is more effective against a variety of microbial strains.
Propriétés
Formule moléculaire |
C18H6BiBr9O3 |
|---|---|
Poids moléculaire |
1198.4 g/mol |
Nom IUPAC |
tris(2,4,6-tribromophenoxy)bismuthane |
InChI |
InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 |
Clé InChI |
SAOHCOFTVLEOCB-UHFFFAOYSA-K |
SMILES canonique |
C1=C(C=C(C(=C1Br)O[Bi](OC2=C(C=C(C=C2Br)Br)Br)OC3=C(C=C(C=C3Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
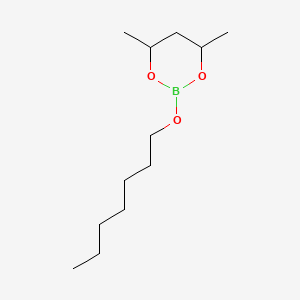

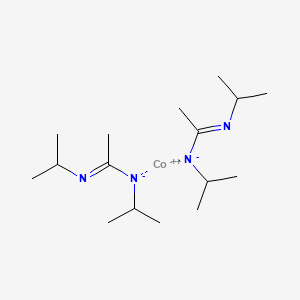
![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
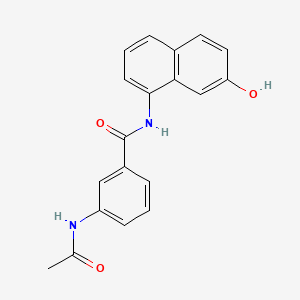
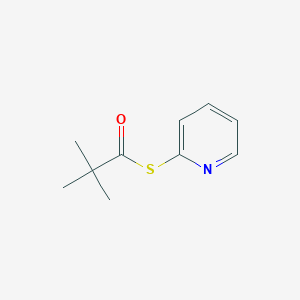
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

